quinolin-8-yl 2-nitrobenzene-1-sulfonate
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Overview
Description
Quinolin-8-yl 2-nitrobenzene-1-sulfonate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Scientific Research Applications
Quinolin-8-yl 2-nitrobenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
While the specific mechanism of action for Quinolin-8-yl 2-nitrobenzenesulfonate is not explicitly mentioned in the search results, related compounds such as N-(quinolin-8-yl)benzenesulfonamides have been reported to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .
Future Directions
Quinoline derivatives, including Quinolin-8-yl 2-nitrobenzenesulfonate, have potential applications in various fields, including medicine, food, catalysts, dyes, materials, refineries, and electronics . Future research may focus on the development of new synthesis methods, investigation of biological and pharmaceutical activities, and exploration of industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-8-yl 2-nitrobenzene-1-sulfonate typically involves multi-step organic reactions. One common method includes the nitration of quinoline derivatives followed by sulfonation. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid under controlled temperatures to ensure the desired substitution on the aromatic ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and sulfonation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-yl 2-nitrobenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring or the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions depending on the desired substitution.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted quinoline or benzene derivatives.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure similar to quinolin-8-yl 2-nitrobenzene-1-sulfonate but without the nitrobenzene sulfonate group.
2-Nitrobenzene-1-sulfonate: A simpler compound lacking the quinoline moiety.
Quinolin-8-yl sulfonate: Similar but without the nitro group.
Uniqueness
This compound is unique due to the combination of the quinoline moiety with the nitrobenzene sulfonate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
quinolin-8-yl 2-nitrobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O5S/c18-17(19)12-7-1-2-9-14(12)23(20,21)22-13-8-3-5-11-6-4-10-16-15(11)13/h1-10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXNKMHFQLSRAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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